molecular formula C14H11Cl2N3O2S B6434482 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole CAS No. 2419664-83-6

1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

Cat. No. B6434482
CAS RN: 2419664-83-6
M. Wt: 356.2 g/mol
InChI Key: RYSZKLMCEWKHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole (DCM-BT) is a widely used reagent in organic synthesis and analytical chemistry. It is a versatile reagent that can be used for a variety of applications, such as the synthesis of a wide range of compounds, the determination of metal ions, and the derivatization of small molecules. DCM-BT has also been used in a number of scientific research applications, including the study of enzyme inhibition, the determination of reaction kinetics, and the study of metabolic pathways. In

Scientific Research Applications

1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has been widely used in scientific research applications, including the study of enzyme inhibition, the determination of reaction kinetics, and the study of metabolic pathways. For example, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has been used in the study of the inhibition of enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has been used to study the kinetics of drug metabolism, as well as the metabolism of other xenobiotics. Finally, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has been used to study the metabolic pathways of drugs and other xenobiotics.

Mechanism of Action

1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole acts as a reversible inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics. Specifically, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole binds to the active site of the enzyme and prevents the substrate from binding. This inhibits the enzyme's activity, resulting in a decrease in the rate of metabolism of the drug or xenobiotic.
Biochemical and Physiological Effects
1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has been shown to have a number of biochemical and physiological effects. For example, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has been shown to inhibit the metabolism of drugs and other xenobiotics, resulting in an increase in their bioavailability. Additionally, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has been shown to inhibit the production of toxic metabolites, resulting in a decrease in their potential toxicity. Finally, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, resulting in a decrease in their rate of metabolism.

Advantages and Limitations for Lab Experiments

1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has a number of advantages for use in laboratory experiments. For example, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is relatively stable and can be easily stored for extended periods of time. Additionally, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is highly soluble in aqueous solutions, making it suitable for use in a variety of applications. Finally, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is relatively inexpensive, making it an attractive option for laboratory experiments.
However, there are some limitations to the use of 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole in laboratory experiments. For example, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is not very soluble in organic solvents, making it difficult to use in certain applications. Additionally, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is not very stable in the presence of strong acids or bases, making it unsuitable for use in certain reactions. Finally, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is not very soluble in non-polar solvents, making it difficult to use in certain applications.

Future Directions

Given the versatility of 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole, there are a number of potential future directions for its use in scientific research. For example, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole could be used to study the inhibition of enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole could be used to study the kinetics of drug metabolism, as well as the metabolism of other xenobiotics. Furthermore, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole could be used to study the metabolic pathways of drugs and other xenobiotics. Finally, 1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole could be used to study the inhibition of enzymes involved in the metabolism of other compounds, such as amino acids and nucleic acids.

Synthesis Methods

1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can be synthesized by reacting 4,5-dichloro-2-methylbenzenesulfonyl chloride with 5-methyl-1H-1,2,3-benzotriazole in aqueous solution. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified by recrystallization.

properties

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonyl-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2S/c1-8-3-4-13-12(5-8)17-18-19(13)22(20,21)14-7-11(16)10(15)6-9(14)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSZKLMCEWKHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC(=C(C=C3C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-dichloro-2-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

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